molecular formula C17H15NO B1351610 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde CAS No. 590391-03-0

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde

Cat. No. B1351610
M. Wt: 249.31 g/mol
InChI Key: XMCFKXRZUZSAFW-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis Techniques and Catalysis

A notable study highlights the gold-catalyzed cycloisomerization of specific propynols into 1H-indole-2-carbaldehydes and related compounds, revealing an efficient and straightforward synthesis approach. This method emphasizes the catalytic potential of gold in activating alkyne moieties, leading to high yields of the desired products (Kothandaraman et al., 2011).

Green Chemistry Approaches

Innovations in green chemistry are demonstrated through the use of ZnO nanoparticles in a solvent-free grindstone method for the synthesis of knoevenagel condensed products of indole-3-carbaldehydes. This method offers advantages such as excellent yields, short reaction times, and environmental benefits, positioning it as a sustainable alternative in organic synthesis (Madan, 2020).

Antimicrobial Applications

Research on indole semicarbazones synthesized from derivatives of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde has shown promising antimicrobial activities. This study provides insights into the potential of these compounds in combating various bacterial and fungal infections, highlighting the versatility of indole derivatives in medical chemistry (Laxmi & Rajitha, 2010).

Anticonvulsant Properties

Further research into indole derivatives reveals their potential in developing anticonvulsant medications. A study focusing on the synthesis of novel indole compounds and their evaluation for anticonvulsant activity underlines the therapeutic prospects of these molecules in treating seizures and related neurological disorders (Gautam, Gupta, & Yogi, 2021).

Organic Semiconductor Materials

The fluorescence and electrochemical properties of novel indole-based compounds are explored, indicating their potential as metal-free organic fluorescent and semiconductor materials. These findings open new avenues for the use of indole derivatives in optoelectronic applications, showcasing their versatility beyond pharmaceutical uses (Sravanthi & Manju, 2015).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage8.


properties

IUPAC Name

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-2-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCFKXRZUZSAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde

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